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Compound of Interest

Compound Name: Voxelotor

Cat. No.: B611706

Introduction

Voxelotor (Oxbryta®) is an FDA-approved therapeutic agent for sickle cell disease (SCD) that
functions by binding to hemoglobin (Hb) and increasing its affinity for oxygen. This allosteric
modification stabilizes the oxygenated state of hemoglobin, thereby inhibiting the
polymerization of sickle hemoglobin (HbS), a key pathological event in SCD. Voxelotor forms a
reversible covalent bond, specifically a Schiff base, with the N-terminal valine of the a-globin
chain of hemoglobin. Mass spectrometry (MS) is a powerful analytical technique that is
essential for characterizing and quantifying these Voxelotor-hemoglobin (Voxelotor-Hb)
adducts. This document provides detailed protocols for the analysis of Voxelotor-Hb adducts
using both bottom-up (LC-MS/MS) and top-down (MALDI-TOF MS) proteomics strategies.

Mechanism of Action of Voxelotor

Voxelotor's therapeutic effect is rooted in its ability to modulate the oxygen-binding properties
of hemoglobin. By binding to the a-globin chain, it shifts the allosteric equilibrium towards the
high-oxygen-affinity R-state, even under hypoxic conditions. This stabilization of the
oxygenated form of hemoglobin prevents the conformational changes that lead to the
polymerization of deoxygenated HbS, which is the primary driver of red blood cell sickling,
hemolysis, and vaso-occlusive crises in SCD patients.[1][2]
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Caption: Voxelotor's mechanism of action.

Quantitative Data Presentation

While direct quantitative mass spectrometry data on the abundance of specific Voxelotor-

adducted peptides is not readily available in the public domain, the clinical efficacy of

Voxelotor, which is a direct consequence of hemoglobin adduct formation, has been

extensively quantified. The following table summarizes the key hematological responses

observed in patients treated with Voxelotor, demonstrating the in vivo functional outcome of

Hb adduct formation.
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Voxelotor (1500

Parameter Placebo Voxelotor (900 mg) |
mg

Mean Change in
Hemoglobin (g/dL) at -0.1 +0.6 +1.1
24 Weeks

Patients with >1 g/dL
Hb increase at 24 6.5 38 51
Weeks (%)

Mean Change in
Reticulocyte Count +1.1 -10.3 -19.9
(%) at 24 Weeks

Mean Change in
Indirect Bilirubin -0.3 -25.2 -29.1
(mg/dL) at 24 Weeks

Data adapted from clinical trial results. The changes in these hematological markers are
indicative of reduced hemolysis resulting from Voxelotor binding to hemoglobin.

Experimental Protocols

Protocol 1: Bottom-Up Analysis of Voxelotor-Hb Adducts
by LC-MS/MS

This protocol details the identification of Voxelotor binding sites on hemoglobin through
enzymatic digestion followed by liquid chromatography-tandem mass spectrometry (LC-
MS/MS).

Objective: To identify the specific amino acid residues on hemoglobin that are modified by
Voxelotor.

Materials:
e Whole blood collected in EDTA tubes

o Phosphate-buffered saline (PBS), pH 7.4
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e Urea

« Dithiothreitol (DTT)

o lodoacetamide (IAA)

e Trypsin (MS-grade)

¢ Ammonium bicarbonate

e Formic acid

o Acetonitrile (ACN)

o Ultrapure water

e C18 spin columns for desalting

Procedure:

e Hemoglobin Isolation:

[¢]

Centrifuge whole blood at 1,000 x g for 10 minutes at 4°C.

[e]

Aspirate the plasma and buffy coat.

o

Wash the remaining erythrocytes three times with cold PBS.

[¢]

Lyse the erythrocytes by adding four volumes of cold ultrapure water.

[e]

Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.

[e]

Collect the supernatant containing the hemoglobin.

e Reduction and Alkylation:

o Denature the hemoglobin by adding urea to a final concentration of 8 M.
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o Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and
incubating for 1 hour at 37°C.

o Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and
incubating for 30 minutes at room temperature in the dark.

» Tryptic Digestion:

[¢]

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to
below 1 M.

[¢]

Add trypsin at a 1:50 (trypsin:protein) ratio.

[e]

Incubate overnight at 37°C.

o

Quench the digestion by adding formic acid to a final concentration of 1%.
e Sample Desalting:

o Desalt the peptide mixture using C18 spin columns according to the manufacturer's
instructions.

o Dry the eluted peptides in a vacuum centrifuge.

o Reconstitute the peptides in 0.1% formic acid in water for LC-MS/MS analysis.
e LC-MS/MS Analysis:

o Inject the sample onto a C18 reverse-phase nano-LC column.

o Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.

o Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Q-Exactive or
Orbitrap) using a data-dependent acquisition method.

o The mass spectrometer should be programmed to select the most abundant precursor
ions for fragmentation by higher-energy collisional dissociation (HCD).

o Data Analysis:
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o Search the raw MS data against a human protein database using a search engine (e.g.,
MaxQuant, Proteome Discoverer).

o Include a variable modification corresponding to the mass of Voxelotor (+307.09 Da) on
valine and other potential residues.

o Manually validate the spectra of identified Voxelotor-adducted peptides. Recent studies
have identified Voxelotor adducts on the N-terminus of the a-subunit, the N-terminus of
the B-subunit, aAsn9, BLys17, and BLys144.[3]
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Caption: Bottom-up proteomics workflow for Voxelotor-Hb adducts.

Protocol 2: Top-Down Analysis of Intact Voxelotor-Hb
Adducts by MALDI-TOF MS

This protocol provides a method for the rapid, qualitative analysis of intact hemoglobin chains
to detect the presence of Voxelotor adducts.

Objective: To determine the stoichiometry of Voxelotor binding to intact a and (3-globin chains.
Materials:

¢ Isolated hemoglobin (from Protocol 1, step 1)

 Sinapinic acid (SA) or a-cyano-4-hydroxycinnamic acid (CHCA) matrix

o Acetonitrile (ACN)

 Trifluoroacetic acid (TFA)

o Ultrapure water

o MALDI target plate

Procedure:

e Sample Preparation:

o Dilute the isolated hemoglobin sample to a concentration of approximately 10 pmol/uL in
0.1% TFA.

e Matrix Preparation:
o Prepare a saturated solution of sinapinic acid in 50% ACN, 0.1% TFA.

e MALDI Plate Spotting:
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o Spot 1 uL of the hemoglobin sample onto the MALDI target plate.

o Immediately add 1 pL of the matrix solution to the sample spot and mix gently with the
pipette tip.

o Allow the spot to air dry completely (co-crystallization).
e MALDI-TOF MS Analysis:
o Analyze the sample on a MALDI-TOF mass spectrometer in linear, positive ion mode.

o Acquire spectra over a mass range that includes the expected masses of the unmodified
and modified globin chains (e.g., 15,000-17,000 Da).

o The mass of the unmodified a-globin chain is ~15,126.4 Da and the (3-globin chain is
~15,867.2 Da. A Voxelotor adduct will add approximately 307.09 Da to the mass of the
globin chain.

o Data Interpretation:

o Examine the resulting spectrum for peaks corresponding to the unmodified a and [3-globin
chains.

o Look for additional peaks at M+307, M+614, etc., which would indicate the presence of
one, two, or more Voxelotor molecules bound to the respective globin chains. Mass
spectrophotometric studies using MALDI have confirmed that Voxelotor can bind to the N-
terminus of the hemoglobin alpha chain.[4][5]
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Caption: Top-down proteomics workflow for Voxelotor-Hb adducts.
Conclusion

Mass spectrometry is an indispensable tool for the detailed characterization of Voxelotor-
hemoglobin adducts. The bottom-up LC-MS/MS approach provides high-resolution information
on the specific binding sites of Voxelotor on hemoglobin, while the top-down MALDI-TOF MS
method offers a rapid assessment of the overall stoichiometry of the drug-protein interaction.
These techniques are crucial for understanding the molecular basis of Voxelotor's mechanism
of action and for monitoring the modification of hemoglobin in patients undergoing treatment. It
is important to note that the presence of Voxelotor-hemoglobin complexes can interfere with
common clinical laboratory methods for quantifying hemoglobin variants, such as HPLC and
capillary zone electrophoresis, making mass spectrometry a valuable alternative for research
and specialized clinical applications.[6][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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